Dimethyl sulfite
Description
Historical Context and Evolution of Research on Dimethyl Sulfite (B76179)
Early investigations into organic sulfites, including dimethyl sulfite, date back to the mid-to-late 19th century, often in the context of the burgeoning chemical industry. wikipedia.orgnih.gov Initial studies focused on their fundamental chemical properties and synthesis. For this compound specifically, spectroscopic studies, such as infrared and Raman spectroscopy, were undertaken to understand its vibrational characteristics and explore the possibility of rotational isomerism around the S-O bonds. uc.pt Research has evolved from basic characterization to exploring its reactivity and potential uses in more complex chemical processes. The understanding of its conformational preferences in different phases has also been a subject of ongoing study using techniques like matrix isolation FTIR spectroscopy and theoretical calculations. uc.ptnih.govacs.org
Significance and Relevance in Current Chemical Sciences
This compound holds significance in current chemical sciences primarily as a reagent and intermediate in organic synthesis. ontosight.airesearchgate.netsigmaaldrich.com It can act as a methylating agent, facilitating the introduction of methyl groups into other molecules. ontosight.airesearchgate.net Recent research highlights its use as a sulfur dioxide (SO₂) surrogate and methyl source in reactions like methylsulfonylation of alkyl halides, catalyzed by transition metals such as palladium. researchgate.netacs.org This demonstrates its utility in developing new synthetic methodologies. Beyond synthesis, its physical and chemical properties, such as its boiling point of 126 °C and density of 1.29 g/cm³, are fundamental to its handling and application in various chemical processes. wikipedia.orgontosight.aisigmaaldrich.com
Here is a table summarizing some key physical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₂H₆O₃S | wikipedia.orgnih.gov |
| Molar Mass | 110.13 g/mol | wikipedia.orgnih.gov |
| Appearance | Clear liquid | wikipedia.orgnih.gov |
| Density | 1.29 g/cm³ at 25 °C | wikipedia.orgsigmaaldrich.com |
| Boiling Point | 126 °C (126-127 °C) | wikipedia.orgsigmaaldrich.com |
| Melting Point | -30 °C | ontosight.ai |
Methodological Approaches in this compound Research: A Review
Research on this compound employs a variety of methodological approaches. Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, often combined with matrix isolation, are crucial for studying its conformational preferences and vibrational spectra. uc.ptnih.govacs.org Theoretical methods, such as Density Functional Theory (DFT) and Moller-Plesset (MP2) calculations, are extensively used to complement experimental spectroscopic data, predict molecular structures, relative energies of conformers, and understand reaction mechanisms. uc.ptnih.govacs.org
In the context of its use in organic synthesis, researchers utilize standard synthetic methodologies, often involving catalysis, to explore its reactivity as a methylating or methylsulfonylating agent. researchgate.netacs.org Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed for the characterization of reaction products. acs.org
Furthermore, studies investigating its potential as a battery electrolyte solvent involve electrochemical techniques to assess its performance and stability. wikipedia.org
Interdisciplinary Perspectives and Emerging Research Trajectories
While the primary focus of this article is on this compound (DMSO₃), it is important to note that the related compound dimethyl sulfide (B99878) (DMS, (CH₃)₂S) is extensively studied in interdisciplinary fields, particularly atmospheric science and biology. Research on dimethyl sulfide, a volatile organosulfur compound, highlights its significant role in the global sulfur cycle, its emission by marine phytoplankton, and its impact on atmospheric chemistry and climate through the formation of sulfate (B86663) aerosols. copernicus.orgcopernicus.orgsustainability-directory.compnas.orgpnas.orgfrontiersin.orgresearchgate.netnih.govwikipedia.orgfrontiersin.org This interdisciplinary research on dimethyl sulfide, while distinct from this compound, underscores the broader significance of simple organosulfur compounds in various scientific domains.
Emerging research trajectories for this compound itself include its potential as a component in high-energy battery electrolytes. wikipedia.org The exploration of its reactivity in novel synthetic transformations continues to be an active area. researchgate.netacs.org Theoretical studies continue to refine the understanding of its molecular properties and reaction pathways. uc.ptnih.govacs.org Although less explored than dimethyl sulfide in atmospheric contexts, understanding the atmospheric fate and potential reactions of this compound could represent a future research direction.
Here is a table outlining some research methodologies applied to this compound:
| Methodology | Application in this compound Research | Source |
| Matrix Isolation FTIR Spectroscopy | Studying conformational preferences and vibrational spectra. | uc.ptnih.govacs.org |
| Theoretical Calculations (DFT, MP2) | Predicting molecular structures, relative energies of conformers, studying reaction mechanisms. | uc.ptnih.govacs.org |
| Organic Synthesis Techniques (e.g., Catalysis) | Exploring reactivity as methylating or methylsulfonylating agent. | researchgate.netacs.org |
| NMR and Mass Spectrometry | Characterization of reaction products. | acs.org |
| Electrochemical Techniques | Assessing performance and stability as a battery electrolyte solvent (potential application). | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfite | |
|---|---|---|
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InChI |
InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |
| Source | PubChem | |
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InChI Key |
BDUPRNVPXOHWIL-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
COS(=O)OC | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3060665 | |
| Record name | Dimethyl sulfite | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Dimethyl sulfite | |
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CAS No. |
616-42-2 | |
| Record name | Dimethyl sulfite | |
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| Record name | Dimethyl sulfite | |
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| Record name | Dimethyl sulfite | |
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| Record name | Sulfurous acid, dimethyl ester | |
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| Record name | Dimethyl sulphite | |
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| Record name | DIMETHYL SULFITE | |
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Advanced Synthetic Methodologies and Derivatization Strategies of Dimethyl Sulfite
Novel Synthetic Routes to Dimethyl Sulfite (B76179): Exploration and Optimization
Traditional methods for synthesizing dialkyl sulfites, including dimethyl sulfite, often involve the reaction of thionyl chloride with an alcohol, such as methanol (B129727) in the case of this compound. google.comwikipedia.org This reaction is typically catalyzed by tertiary amine bases and is thought to proceed via a chlorosulfinate intermediate. wikipedia.org While effective, this route utilizes thionyl chloride, a corrosive reagent.
Novel synthetic routes aim to address limitations of traditional methods by exploring alternative reagents, catalysts, and process conditions to improve efficiency, yield, purity, and environmental sustainability.
Catalytic Synthesis Approaches: Homogeneous and Heterogeneous Systems
Catalytic approaches offer advantages in synthesis by enabling reactions to occur under milder conditions, increasing reaction rates, and potentially improving selectivity. Both homogeneous and heterogeneous catalytic systems have been explored in organic synthesis, with heterogeneous catalysts offering the benefit of easier separation and recycling. nrel.gov
Research has investigated the preparation of this compound through the transesterification of cyclic alkylene sulfites with methanol. google.comgoogle.com This process can be carried out in the presence or absence of a catalyst. google.com Studies have shown that using a catalyst soluble in the cyclic alkylene sulfite, such as methanesulfonic acid, can be effective. google.com This transesterification approach represents an alternative catalytic route to this compound.
While the provided search results mention catalytic synthesis in the context of other sulfur compounds like dimethyl sulfide (B99878) researchgate.netresearchgate.net and dimethyl sulfoxide (B87167) rsc.orgmdpi.comacs.org, and the use of this compound in palladium-catalyzed reactions acs.orgresearchgate.net, specific details on homogeneous or heterogeneous catalytic systems directly for the synthesis of this compound itself, beyond the transesterification example, are limited in the provided snippets.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unive.it Applying these principles to the synthesis of this compound involves seeking more environmentally benign reagents, solvents, and energy-efficient processes.
The transesterification of cyclic alkylene sulfites with methanol, as described in patent literature, aligns with green chemistry principles by potentially utilizing less hazardous starting materials compared to thionyl chloride. google.comgoogle.com Carrying out this reaction in a continuous manner in a column can also contribute to a more sustainable process by improving efficiency and potentially reducing waste. google.comgoogle.com
While some search results discuss green chemistry in the context of synthesizing other sulfur compounds like dimethyl sulfoxide rsc.orgnih.govresearchgate.netffhdj.comrsc.org and the use of dimethyl carbonate as a green methylating agent unive.it, specific research focused solely on the sustainable synthesis of this compound using novel green chemistry approaches is not extensively detailed in the provided snippets. However, the exploration of transesterification as a synthetic route suggests a move towards more sustainable methods.
Flow Chemistry and Continuous Processing Techniques for this compound Production
Flow chemistry and continuous processing techniques offer advantages for chemical production, including improved safety, better control over reaction parameters, and increased efficiency compared to traditional batch processes. rsc.org These techniques are particularly valuable for reactions that are exothermic or involve hazardous intermediates.
A process for the continuous preparation of this compound by the transesterification of a cyclic alkylene sulfite with methanol in a column has been described. google.comgoogle.com This continuous process involves adding methanol in the lower part of the column and the cyclic alkylene sulfite in the upper part, with the reactants flowing countercurrent to each other. google.comgoogle.com The this compound is continuously taken off from the top of the column, along with any unconverted methanol. google.comgoogle.com This demonstrates the application of continuous processing techniques to this compound production.
While flow chemistry is mentioned in the context of other reactions like the Swern oxidation (which produces dimethyl sulfide as a byproduct) allfordrugs.com and the synthesis of methyl sulfone acs.org, and general discussions on flow chemistry advantages exist rsc.org, the primary example directly related to this compound production in the search results is the continuous transesterification process.
Derivatization of this compound: Synthetic Transformations and Product Characterization
This compound can serve as a reagent or precursor in various synthetic transformations, leading to the formation of different organic compounds. Its reactivity is often related to its ability to act as a methylating agent or as a source of sulfur dioxide equivalents. acs.orgresearchgate.net
Functionalization Reactions and Mechanistic Elucidation
This compound has been investigated for its potential in methylation reactions. researchgate.netx-mol.net Studies have explored its use as a methylating agent for alcohols, leading to the formation of methyl ethers. x-mol.net For instance, the methylation of 1-octanol (B28484) using this compound has been studied under different conditions and with various catalysts, yielding methyl 1-octyl ether. x-mol.net The selectivity for methyl 1-octyl ether can be high, particularly in gas-phase reactions at higher temperatures. x-mol.net
This compound can also act as a source of sulfur dioxide and a methyl source in certain reactions. A palladium-catalyzed methylsulfonylation of alkyl halides using this compound has been reported, providing a method for synthesizing methyl sulfone derivatives. acs.orgresearchgate.net This reaction involves the coupling of alkyl or aryl iodides with this compound to form methyl sulfones. acs.org
While the search results discuss functionalization reactions involving other sulfur compounds like dimethyl sulfide wikipedia.orgscribd.com (e.g., oxidation, formation of sulfonium (B1226848) salts) and dimethyl sulfoxide rsc.orgchinesechemsoc.orgresearchgate.netsioc-journal.cn (e.g., as a one-carbon source, in oxidation reactions), the specific functionalization reactions of this compound highlighted are primarily its use in methylation and methylsulfonylation. Mechanistic details for these reactions involving this compound are not extensively provided in the snippets, although the methylsulfonylation is described as palladium-catalyzed. acs.org
Stereoselective Syntheses Involving this compound Precursors
Stereoselective synthesis is crucial for producing compounds with specific spatial arrangements of atoms, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. While this compound itself might not directly participate in stereoselective bond formation, it or its derivatives could be involved as reagents or precursors in such processes.
The provided search results discuss stereoselective syntheses in various contexts, including the synthesis of amino acid precursors researchgate.net, vinylstannanes orgsyn.org, and carbapenem (B1253116) antibiotics oup.com. Some of these syntheses involve sulfur-containing compounds or transformations. For example, stereoselective synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates has been achieved through a coupling reaction involving aryne, dimethyl sulfoxide, and an activated alkyne. acs.org Another study mentions the stereoselective synthesis of meso-2,6-diaminopimelic acid derivatives, where a step involves the removal of sulfur and a double bond in the presence of a protecting group. figshare.com
Polymerization Reactions and Monomer Applications of this compound
This compound finds application as an additive in certain polymers. Its role in this context is primarily to prevent oxidation wikipedia.orgchemicalbook.comchemicalbook.com.
Based on the available information from the search results, there is limited evidence to suggest that this compound is widely used as a monomer in polymerization reactions. The literature often discusses other sulfur-containing compounds, such as dimethyl sulfoxide, as solvents in polymerization processes researchgate.netnih.govgaylordchemical.comtandfonline.commdpi.com, or dimethyl sulfate (B86663) in the preparation of specific monomers sigmaaldrich.com. While this compound can participate in chemical reactions as discussed in the derivatization section, its direct incorporation into polymer chains as a primary monomer does not appear to be a prominent application based on the provided sources.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₆O₃S | nih.govuni.lu |
| Molecular Weight | 110.13 g/mol | nih.govsigmaaldrich.com |
| Appearance | Clear, colorless liquid | nih.govchemicalbook.com |
| Density | 1.29 g/cm³ at 25 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 126 °C | chemicalbook.comchemicalbook.com |
| Solubility in Water | Very soluble | chemicalbook.com |
| Sensitivity | Sensitive to water, undergoes hydrolysis | ontosight.ai |
Spectroscopic and Computational Elucidation of Dimethyl Sulfite Structure and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Dimethyl Sulfite (B76179) Analysis
NMR spectroscopy is a powerful tool for the structural characterization and dynamic studies of molecules in solution and solid states. For dimethyl sulfite, various NMR techniques can be applied to elucidate its molecular properties.
Multi-Dimensional NMR Techniques for Structural Assignment
Multi-dimensional NMR techniques, such as 2D NMR, are essential for assigning resonances and determining the connectivity of atoms within a molecule. While the provided search results specifically mention the use of 2D NMR, including 1H-13C HSQC, for dimethyl sulfone (DMSO2) nih.gov and various 2D NMR methods like TOCSY and NOESY for peptides in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent researchgate.netuoc.gr, these techniques are broadly applicable to organic molecules like this compound for comprehensive structural assignment. By examining cross-peaks in 2D NMR spectra, correlations between different nuclei can be established, providing detailed information about the molecular structure.
Dynamic NMR Studies of Conformational Equilibria
Dynamic NMR (DNMR) is employed to study molecular processes that cause nuclei to exchange magnetic environments on the NMR timescale, such as conformational changes. This technique can provide quantitative information about the kinetics and thermodynamics of these dynamic processes. While the search results discuss dynamic NMR in the context of conformational analysis of other molecules like carbamazepine (B1668303) in DMSO arxiv.org and carvacrol (B1668589) derivatives mdpi.com, the principles are directly applicable to studying the conformational equilibria of this compound. DNMR can help determine energy barriers for rotation around bonds, revealing the preferred conformations and the rates at which interconversion occurs.
Solid-State NMR Applications in this compound Research
Solid-state NMR provides structural and dynamic information for molecules in the solid state, which can be different from their behavior in solution. This is particularly useful for studying crystalline forms, amorphous solids, or molecules intercalated in solid matrices. Research using solid-state NMR has been conducted on systems involving dimethyl sulfoxide (DMSO), such as its intercalation in kaolinite (B1170537) acs.orgacs.org. These studies demonstrate the capability of solid-state NMR to probe molecular motion and interactions in solid environments. While specific studies on solid-state NMR of this compound were not found in the provided results, the application of techniques like MAS NMR and relaxation time measurements could provide insights into the rigidity, packing, and molecular dynamics of this compound in solid phases.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound, providing information about its functional groups, molecular structure, and intermolecular interactions. nih.gov
In-situ and Operando Vibrational Spectroscopy Studies
Spectroscopic Signatures of Intermolecular Bonding and Weak Interactions
Vibrational spectroscopy is sensitive to intermolecular interactions, such as hydrogen bonding and weak van der Waals forces, which can cause shifts in vibrational frequencies and changes in band shapes. Studies on dimethyl sulfoxide (DMSO) have utilized IR and Raman spectroscopy, combined with computational methods, to investigate intermolecular interactions with water acs.orgnih.govaip.orgmdpi.com. These studies have identified spectroscopic signatures corresponding to hydrogen bonding and other weak interactions, revealing details about the hydration structure and the influence of DMSO on the surrounding solvent network. acs.orgnih.govmdpi.com Similarly, vibrational spectroscopy can be used to study the intermolecular interactions of this compound in various environments, providing insights into its solvation, aggregation, and interactions with other molecules. Research has also explored the conformations and vibrational spectra of this compound using matrix-isolation FTIR spectroscopy to study conformational selective aggregation. sigmaaldrich.com
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify chemical compounds based on their mass-to-charge ratio. It is applied in this compound research for various purposes, including isotopic analysis and the determination of purity and composition in mixtures.
High-Resolution Mass Spectrometry for Isotopic Analysis and Trace Detection
High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of elemental composition and the analysis of isotopic ratios. While direct information on HRMS specifically for this compound isotopic analysis is limited in the search results, related studies on other sulfur compounds like dimethyl sulfide (B99878) (DMS) demonstrate the capability of HRMS techniques, such as multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) coupled with gas chromatography (GC), for sensitive and accurate sulfur isotope analysis, specifically the ³⁴S/³²S ratio. researchgate.netnih.gov These methods can achieve high precision and are applicable to trace levels of sulfur species in complex matrices like seawater. researchgate.netnih.gov The principles of HRMS for isotopic analysis of sulfur compounds suggest a similar applicability to this compound for studying its isotopic composition or detecting it at trace levels based on its unique mass profile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying different components within a sample. It is particularly useful for analyzing volatile and semi-volatile organic compounds like this compound. GC-MS is employed for assessing the purity of this compound and analyzing its presence and concentration in mixtures. The NIST WebBook provides a mass spectrum for sulfurous acid, dimethyl ester (this compound), obtained via electron ionization, which serves as a reference for identification in GC-MS analysis. nist.gov
X-ray Diffraction and Crystallographic Studies of this compound Derivatives
X-ray diffraction (XRD) is a technique used to determine the atomic and molecular structure of crystalline materials. While direct crystallographic studies of this compound itself are not prominently featured in the search results, studies on related sulfur compounds and derivatives demonstrate the application of XRD in elucidating molecular structures and solid-state characteristics.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and how molecules pack in the crystal lattice. Although specific SCXRD data for this compound were not found, the technique has been successfully applied to dimethyl sulfoxide (DMSO), a related sulfur compound, to obtain accurate structural parameters like bond lengths and angles. nih.govresearchgate.net SCXRD has also been used to characterize the crystal and molecular structures of reaction products involving dimethyl sulfide, revealing details about bond lengths and molecular arrangement in the solid state. cdnsciencepub.com The application of SCXRD to this compound derivatives, such as diorganotin methanesulfonates derived from reactions with this compound, has provided unequivocal evidence for the presence and structure of functional groups. acs.orgfigshare.com These studies indicate that if crystalline derivatives of this compound can be obtained, SCXRD would be invaluable for confirming their molecular structures and understanding their solid-state packing.
Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and study their properties, including polymorphism. Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, which can have different physical properties. PXRD is a fundamental technique for distinguishing polymorphic forms of active pharmaceutical ingredients. rigaku.com While no specific studies on the polymorphism of this compound using PXRD were found, the technique is widely used for characterizing the solid-state forms of various compounds, including other sulfur-containing molecules like dimethyl sulfoxide solvates. researchgate.netresearchgate.net PXRD patterns are compared to standard patterns or those calculated from single-crystal structures to identify the crystalline form. rigaku.com This suggests that PXRD could be applied to this compound if it exists in different crystalline forms or to characterize its solid-state mixtures or formulations.
Quantum Chemical Calculations and Molecular Modeling of this compound
Quantum chemical calculations and molecular modeling are computational methods used to study the electronic structure, properties, and reactivity of molecules. These techniques can complement experimental studies by providing insights into molecular conformations, energy landscapes, reaction mechanisms, and spectroscopic parameters.
Quantum chemical calculations have been extensively used to study the structure and reactivity of related sulfur compounds, such as dimethyl sulfide (DMS), particularly concerning its atmospheric oxidation reactions. nih.govresearchgate.netsemanticscholar.orgacs.orgchemrxiv.org These studies employ various levels of theory, including density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), with different basis sets to determine the geometries, energies, and transition states of reactants, intermediates, and products. nih.govresearchgate.netsemanticscholar.orgacs.orgchemrxiv.org For instance, quantum chemical calculations have investigated the reaction mechanisms of DMS with radicals, determining energy barriers and rate coefficients. researchgate.netsemanticscholar.orgacs.orgchemrxiv.org
Molecular modeling, often using molecular dynamics (MD) simulations, is used to study the behavior of molecules in different phases and environments, including their interactions and dynamics. MD simulations have been applied to model dimethyl sulfoxide (DMSO) in liquid form and in aqueous mixtures to understand its structural and dynamic properties and interactions with other molecules. acs.orgacs.orghelmholtz-berlin.de Different force fields and models have been developed and tested to accurately reproduce experimental properties of DMSO. acs.orgacs.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations have been instrumental in understanding its ground-state properties and how it might interact in chemical processes.
DFT studies have been applied to analyze the structural parameters of this compound, such as bond lengths and angles. Comparing DFT results with experimental data and other computational methods like Møller-Plesset perturbation theory (MP2) helps validate the accuracy of the theoretical models used. For instance, studies comparing calculated and experimental bond distances for S-C and S=O bonds in dimethyl sulfoxide (a related compound) show that DFT methods, particularly with larger basis sets, can yield results in good agreement with experimental values. asianpubs.org
Beyond structural analysis, DFT is valuable for exploring the electronic structure, including frontier molecular orbitals (HOMO and LUMO), which provide insights into a molecule's stability and reactivity. mdpi.com The energy gap between the HOMO and LUMO can indicate a molecule's kinetic stability and its propensity to undergo chemical reactions. Molecular electrostatic potential (MEP) surfaces, calculated using DFT, can reveal the distribution of electron density and identify potential sites for electrophilic or nucleophilic attack. mdpi.com
DFT calculations have also been used to study reactions involving related sulfur compounds, such as the oxygen atom transfer reactions in analogues of dimethyl sulfoxide reductase. These studies demonstrate DFT's capability to predict reaction profiles and the effect of substituents on reactivity. tandfonline.com Similarly, DFT has been applied to investigate the reaction mechanisms of dimethyl sulfide (DMS) with species like atomic chlorine, providing insights into possible reaction channels and the influence of water molecules on these pathways. rsc.org While these studies focus on dimethyl sulfide, the computational approaches and the principles of using DFT to understand electronic structure and predict reactivity are directly applicable to this compound.
The impact of nuclear vibrational motions on the electronic structure and properties, such as electron momentum profiles, can also be investigated using DFT, highlighting the importance of considering dynamic effects in theoretical studies. acs.org
Ab Initio Methods for Energetics and Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for calculating the energetics of molecular systems and analyzing reaction pathways. These methods can provide a more rigorous treatment of electron correlation compared to some DFT methods, making them suitable for determining accurate energy differences between different conformations or along a reaction coordinate.
For this compound, ab initio calculations, such as those using Møller-Plesset perturbation theory (MP2) and coupled cluster methods (e.g., CCSD(T)), have been employed to study its conformational landscape and the energetics of internal rotations, particularly the methyl group torsions. researchgate.netcsic.es These calculations help determine the relative stabilities of different conformers and the energy barriers separating them. Studies on related molecules like dimethyl sulfide have used ab initio methods to calculate potential energy surfaces for methyl rotation and analyze torsional spectra, demonstrating the power of these techniques in understanding molecular flexibility and dynamics. researchgate.netcsic.esoup.com
Ab initio methods are also essential for mapping out reaction pathways and identifying transition states. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and predict the feasibility and dominant pathways of chemical reactions. For example, ab initio studies have investigated the reaction of dimethyl sulfoxide with the hydroxyl radical, identifying different possible product channels and their relative energy barriers. acs.orgresearchgate.net These types of analyses are vital for understanding the chemical behavior of sulfur compounds and their fate in various environments, including the atmosphere. copernicus.orgresearchgate.net
While direct ab initio studies specifically on reaction pathways of this compound were not extensively found in the search results, the application of these methods to similar sulfur-containing molecules provides a strong precedent for their utility in analyzing this compound reactivity. The principles of calculating potential energy surfaces, locating transition states, and determining reaction energetics using ab initio methods are directly transferable.
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior of molecules and their interactions with the surrounding environment, such as solvents. MD simulations can provide insights into conformational dynamics, how molecules move and change shape over time, and how solvent molecules influence these processes.
For this compound, MD simulations can be used to explore its conformational landscape in solution and understand how solvent molecules stabilize or destabilize different conformers. While specific MD studies on this compound were not prominently featured, extensive MD simulations have been conducted on dimethyl sulfoxide (DMSO), a closely related compound, in various solvents, particularly water. aip.orgresearchgate.netresearchgate.netaip.orgaip.orgaip.orgrsc.orgosti.govaip.orgresearchgate.net These studies provide valuable insights into the types of interactions and phenomena that would likely be relevant for this compound in solution.
MD simulations of DMSO-water mixtures, for instance, have revealed complex interactions, including hydrogen bonding and hydrophobic associations, which influence the structural and dynamic properties of the mixture. researchgate.netaip.orgrsc.org They have shown how DMSO can affect the hydrogen bond network of water and how solvent molecules arrange around DMSO. researchgate.netaip.org These simulations can also probe the diffusion of molecules and the effects of solvents on transport properties. aip.orgresearchgate.netaip.orgosti.gov
Furthermore, MD simulations have been used to study the behavior of molecules in different solvent environments to understand solvent effects on molecular conformation and reactivity. nih.govnih.govcapes.gov.brbohrium.comnih.govrsc.orgacs.orgtandfonline.com For example, MD simulations have investigated the conformational dynamics of peptides in solvents like DMSO, showing how the solvent can influence the stability of different peptide structures. nih.govnih.govcapes.gov.bracs.orgtandfonline.com These studies highlight the importance of considering explicit solvent molecules in simulations to capture realistic molecular behavior.
While direct MD studies on this compound's conformational landscape and solvent effects are less documented in the provided results, the methodologies developed and applied to DMSO and other similar molecules are directly applicable. MD simulations using appropriate force fields for this compound and the solvent of interest could provide detailed information on its conformational preferences in solution, its diffusion behavior, and its interactions with solvent molecules over time. Such simulations would complement spectroscopic data by providing a dynamic, molecular-level picture of this compound in its environment.
Reactivity, Reaction Mechanisms, and Catalytic Applications of Dimethyl Sulfite
Mechanistic Investigations of Dimethyl Sulfite (B76179) Reactions
Mechanistic studies involving dimethyl sulfite often focus on understanding the step-by-step processes of its reactions, the factors influencing reaction rates, and the role of transition states.
Kinetic Studies and Reaction Rate Determination
Kinetic investigations provide crucial data on the rates at which reactions involving this compound proceed and how these rates are affected by various parameters such as temperature, pressure, and the presence of catalysts or other species. For instance, studies on the heterogeneous reaction of dimethyl sulfide (B99878) (a related compound) on atmospheric-like particulate TiO₂ under illumination have shown it to be a first-order-like reaction with a specific rate constant nih.gov. While this pertains to dimethyl sulfide, it illustrates the application of kinetic studies to understand the reaction rates of related organosulfur compounds.
Another example, though involving dimethyl sulfate (B86663), highlights the importance of kinetic modeling in understanding the formation and consumption of sulfate esters in complex reaction mixtures enovatia.com. The hydrolysis of this compound is known to be significantly faster than that of diethyl sulfite in aqueous environments, a critical factor in its use as a transient sulfite donor .
Kinetic studies using techniques like pulse radiolysis or flash photolysis can be employed to quantify the effects of steric hindrance on reaction kinetics in nucleophilic substitutions involving compounds like this compound, with rate constants adjusted for substrate geometry . Steric effects can significantly slow down the addition of sulfite to hindered substrates .
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis and reaction pathway mapping are essential for elucidating the detailed molecular steps involved in chemical transformations. These studies often employ computational methods to understand the energetic landscape of a reaction.
For example, theoretical studies on the reaction mechanisms of dimethyl sulfide with peroxynitrite have investigated different pathways, including oxygen-atom transfer and hydrogen abstraction, and the influence of solvent effects on the reaction barriers acs.org. Transition state analysis in these studies helps to identify the rate-determining steps and understand how factors like the presence of water can affect the stability of transition states and reaction barriers acs.orgscispace.com.
In the context of nucleophilic substitutions involving this compound, transition-state analysis can reveal how bulky groups increase activation energy . Extended Brønsted plots can also provide insights into these effects .
The isomerization of this compound to methyl methanesulfonate (B1217627), catalyzed by the methanesulfonate ion, appears to proceed through a two-stage mechanism involving alkylation of the methanesulfonate ion by this compound rsc.org. This highlights how reaction pathway mapping can reveal multi-step processes rsc.org.
Role of this compound as a Solvent in Specific Mechanistic Pathways
While primarily discussed as a reagent, the role of this compound as a solvent in specific mechanistic pathways is less extensively documented compared to related compounds like dimethyl sulfoxide (B87167) (DMSO). However, the solvent environment can significantly influence reaction mechanisms and rates.
Studies on the proline-catalyzed aldol (B89426) reaction in the presence of explicit dimethyl sulfoxide (DMSO) molecules have shown that the solvent can play a significant role, affecting energy barriers at transition states and influencing the favorability of different reaction pathways depending on the conformer of the catalyst mdpi.com. While this research focuses on DMSO, it underscores the potential for explicit solvent molecules, including compounds like this compound if used as a solvent, to actively participate in and influence reaction mechanisms beyond simply providing a medium.
Research on the alkylation of ethyl acetoacetate (B1235776) enolates by this compound in various solvents like dimethyl sulfoxide, hexamethylphosphoric triamide, and N,N-dimethylformamide has shown that the solvent can significantly affect the ratio of O- versus C-alkylation researchgate.net. This indicates that even when acting as a reagent, the solvent environment, which could potentially include this compound itself in some scenarios, plays a crucial role in directing the reaction pathway researchgate.net.
This compound as a Reagent in Organic Synthesis
This compound serves as a valuable reagent in various organic transformations, particularly in alkylation and transesterification reactions.
Alkylation and Transesterification Reactions
This compound is known to be an alkylating agent ontosight.aiacs.org. It can be used for the methylation of various functional groups, although its reactivity is generally considered lower than that of dimethyl sulfate researchgate.net. Consequently, methylation reactions using this compound often require the presence of a catalyst researchgate.net.
Studies have explored the use of this compound in the methylation of alcohols to produce methyl ethers researchgate.net. This reaction can be catalyzed by solid supports like alumina (B75360) or hydrotalcite researchgate.net.
This compound's ability to sulfonate alcohols under mild conditions is exploited in the synthesis of pharmaceutical intermediates . This is a niche application where other reagents like sodium sulfite may be ineffective due to poor organic solubility .
While the term "transesterification" is mentioned in the context of this compound's known reactivities acs.org, detailed examples specifically focusing on this compound as a transesterification reagent were not prominently found in the search results. However, its use in reactions involving the exchange of alkoxy groups is implied by its classification as a reagent for transetherification acs.org.
Coupling Reactions and Cross-Coupling Methodologies
Research indicates that this compound can be involved in coupling reactions. A novel method for the synthesis of methyl sulfone derivatives has been described via palladium-catalyzed methylsulfonylation of alkyl halides using this compound as a SO₂ surrogate and methyl source researchgate.net. This reaction allows for the synthesis of methyl sulfites from aryl and alkyl iodides researchgate.net.
Furthermore, a transition metal-free and oxidant-free cyclization and methylsulfonylation of propargylic amides enabled by this compound has been developed, providing an approach for the selective synthesis of methylsulfonyl oxazoles researchgate.net. These examples demonstrate the utility of this compound in facilitating C-S bond formation and cyclization under specific coupling conditions researchgate.net.
Catalytic Roles and Applications of this compound
This compound has been explored in certain chemical transformations, primarily acting as a reagent or a source of functional groups rather than a traditional catalyst or ligand itself in many contexts.
Catalytic Systems Involving this compound as a Ligand or Precursor
While this compound itself is not typically described as a ligand, it has been utilized as a reagent in catalyzed reactions, serving as a source for the methylsulfonyl group sioc-journal.cnresearchgate.netresearchgate.net. For instance, this compound has been employed in palladium-catalyzed methylsulfonylation reactions of alkyl halides to synthesize methyl sulfone derivatives researchgate.netresearchgate.net. This process involves the reaction of aryl and alkyl iodides with this compound under palladium catalysis, yielding the corresponding methyl sulfites researchgate.net. A tetramethylammonium (B1211777) iodide (TBAI)-mediated cyclization and methylsulfonylation of propargylic amides has also been developed, utilizing this compound as both a SO₂ surrogate and a methyl source in a transition metal-free system researchgate.net.
Photocatalytic and Electrocatalytic Transformations
Based on the available search results, there is no direct information detailing the involvement of this compound in photocatalytic or electrocatalytic transformations as a catalyst, ligand, or reactant. Research in photocatalysis and electrocatalysis often involves other sulfur-containing compounds like dimethyl sulfoxide (DMSO) or metal sulfides rsc.orgacs.orgnih.govmdpi.com, but this compound's role in these specific catalytic domains was not described in the provided literature.
Advanced Applications of Dimethyl Sulfite in Scientific Domains
Dimethyl Sulfite (B76179) in Energy Storage Research
Dimethyl sulfite has been explored as a component in electrolytes for advanced battery systems, primarily lithium-ion batteries, owing to its favorable properties such as low viscosity and low melting point rsc.org.
Electrolyte Component in Lithium-Ion Batteries: Performance and Stability Studies
DMS has been investigated for its role in enhancing the performance and stability of electrolytes in lithium-ion batteries (LIBs). It can be used as a co-solvent or additive in electrolyte formulations. Studies have shown that DMS can effectively reduce the resistance of the solid electrolyte interphase (SEI) layer, which forms on the anode surface, and improve the low-temperature performance of LIBs rsc.org. The SEI layer is crucial as it regulates lithium-ion transport, but its increased resistance and rigidity at sub-zero temperatures can impede diffusion and increase interfacial resistance rsc.org.
Research indicates that using appropriate content of DMS as an additive in electrolytes, such as lithium bis(oxalate)borate (LiBOB)/γ-Butyrolactone (GBL) electrolyte, can be beneficial for LIB performance researchgate.net. Electrochemical studies, including cyclic voltammetry and battery cycler tests, along with surface analysis techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), have been employed to evaluate the effects of DMS. The presence of DMS has been shown to decrease the decomposition of certain anions, such as the BOB anion, and modify the formation of the SEI film on the anode surface researchgate.net. This modification can lead to decreased polarization and improved capacity in cells researchgate.net.
Furthermore, thermal studies using techniques like micro-calorimetry have indicated that electrode materials with electrolytes containing DMS can begin to release heat at higher temperatures and generate less heat compared to those with common electrolytes, suggesting improved thermal stability researchgate.net. Linear sulfites like DMS have been noted for their ability to increase the ionic conductivity of the electrolyte and contribute to the formation of an effective SEI film on the anode surface researchgate.net. For instance, a 1M LiBOB/GBL electrolyte with DMS has been reported to mitigate irreversible capacity and enhance the first coulomb efficiency and capacity retention researchgate.net.
In high-voltage LIBs utilizing Ni-rich cathodes, unstable interfacial chemistry between the electrode and conventional carbonate electrolytes poses a challenge acs.org. Dimethyl sulfide (B99878) (DMS), a thioether, has been successfully employed as an electrolyte additive in conventional carbonate electrolytes for these high-voltage applications acs.org. The electron-donating groups in DMS can help deactivate reactive superoxide (B77818) radicals released from the cathode at high voltages, inducing a robust sulfur-rich cathode electrolyte interphase acs.org. This interphase inhibits continuous side reactions, transition metal dissolution, and cathode lattice oxygen consumption, leading to improved capacity retention and prolonged stable cycling acs.org.
Studies on low-temperature electrolytes have also highlighted the potential of DMS. An electrolyte system containing ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and DMS showed promising performance at -40 °C, achieving a notable discharge capacity and capacity retention over cycles rsc.org.
Role in Next-Generation Battery Technologies and Electrolyte Design
This compound is considered a potentially useful solvent for high-energy battery electrolytes, including those for next-generation battery technologies wikipedia.org. The design of electrolytes for advanced battery systems, such as lithium-metal batteries and lithium-oxygen (Li-O₂) cells, requires careful consideration of solvent properties, salt selection, and additives to ensure high energy density, safety, and long-term performance across a wide temperature range rsc.org.
While dimethyl sulfoxide (B87167) (DMSO) has been explored as an electrolyte solvent in Li-O₂ batteries, its stability in the presence of superoxide radicals and its volatility can be limitations rhhz.net. However, the structural similarity of this compound to organic carbonates, coupled with its low viscosity and melting point, makes it a subject of interest for enhancing the performance of carbonate solvents in low-temperature electrolytes for LIBs rsc.org.
The development of self-driving laboratory frameworks that integrate automation and data-driven methodologies, such as Bayesian optimization, are being used to accelerate electrolyte discovery for next-generation sustainable aqueous batteries chemrxiv.org. These frameworks can evaluate organic-aqueous hybrid electrolyte systems containing co-solvents like dimethyl sulfoxide (DMSO), trimethyl phosphate, acetonitrile, and water, along with various salts, to identify formulations with high coulombic efficiency chemrxiv.org. While this specific study mentions DMSO, it highlights the broader trend of utilizing such advanced techniques to explore the potential of various organic compounds, including sulfites, in future electrolyte designs.
The controllable regulation of electrolyte properties through understanding solvent-solvent interactions is crucial for effective electrolyte design acs.org. This approach can lead to the development of electrolytes with improved electrochemical stability and charge transport mechanisms, which is vital for high-performance next-generation batteries acs.org.
This compound in Polymer Science and Materials Engineering
This compound finds applications in polymer science and materials engineering, primarily related to its use in synthesis and as an additive.
Monomer or Solvent in Polymer Synthesis
While dimethyl sulfoxide (DMSO) is widely recognized as a powerful solvent in polymer synthesis, capable of dissolving highly insoluble monomers and maintaining high molecular weight polymers in solution, the direct use of this compound as a monomer in polymerization is less commonly reported in the provided search results gaylordchemical.comatamanchemicals.comgaylordchemical.com. DMSO's solvent properties are critical in the synthesis of chemically resistant polymers and engineering resins like carbon fiber, polysulfones, and ultrafiltration membranes gaylordchemical.comgaylordchemical.com. It is used as a reaction solvent in the polymerization of acrylonitrile (B1666552) with vinyl monomers and in the synthesis of polyurethanes and polyaryl ether polymers atamanchemicals.com.
Research indicates that dimethyl sulfoxide has been used as a solvent in the free radical polymerization of monomers such as methyl methacrylate (B99206) and styrene (B11656) researchgate.net. Its incorporation can potentially improve monomer conversion by lowering termination rates and disrupting monomer intermolecular attraction researchgate.net.
While the provided information heavily focuses on dimethyl sulfoxide as a solvent in polymer synthesis, it is important to note the distinction between this compound and dimethyl sulfoxide. This compound ((CH₃O)₂SO) is a sulfite ester, whereas dimethyl sulfoxide ((CH₃)₂SO) is a sulfoxide nih.govwikipedia.orgatamanchemicals.com. The search results primarily detail the use of DMSO as a solvent in polymerization.
Design and Synthesis of Functional Polymers Utilizing this compound
The design and synthesis of functional polymers can involve various strategies, including the direct polymerization of monomers with functional groups or post-polymerization modification mdpi.com. While dimethyl sulfoxide (DMSO) has been used in the synthesis of polymeric analogues, such as poly(2-(methylsulfinyl)ethyl acrylate), by techniques like atom transfer radical polymerization (ATRP), this involves the sulfoxide group rather than the sulfite structure of this compound nih.gov.
This compound has been utilized in organic synthesis reactions that could potentially be relevant to the functionalization of molecules that are then incorporated into polymers. For example, this compound has been used as a SO₂ surrogate and methyl source in a cyclization and methylsulfonylation reaction of propargylic amides to synthesize methylsulfonyl oxazoles acs.org. Such reactions could potentially be adapted for the synthesis of monomers or functional molecules intended for polymer applications.
The enhancement of electrical conductivity in polymer films, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films, has been achieved by the addition of dimethyl sulfate (B86663) (DMS, (CH₃)₂SO₄), which is structurally related to this compound but is a sulfate ester acs.org. This enhancement is attributed to the partial replacement of PSS⁻ segments by sulfate anions acs.org. While this example involves dimethyl sulfate, it illustrates how related sulfur-containing compounds can act as additives to modify the properties of polymeric materials.
This compound in Atmospheric Chemistry and Environmental Processes
This compound (DMS) plays a significant role in atmospheric chemistry and environmental processes, particularly in the global sulfur cycle. acs.orgresearchgate.net It is a major natural source of sulfur in the atmosphere, primarily emitted from the oceans as a byproduct of phytoplankton activity and decay. researchgate.netidw-online.demdpi.com
Atmospheric Fate and Degradation Pathways
Once in the atmosphere, this compound undergoes oxidation, primarily initiated by reactions with hydroxyl radicals (OH) and nitrate (B79036) radicals (NO₃). mdpi.comlu.senih.gov These reactions are the main sinks for DMS in the atmosphere, removing it from the gas phase. lu.se
The oxidation of DMS leads to the formation of various sulfur-containing compounds. lu.senih.gov The degradation pathways can involve both hydrogen abstraction and OH addition channels. mdpi.comcopernicus.org The abstraction pathway predominantly leads to the formation of sulfur dioxide (SO₂) and methanesulfonic acid (MSA). copernicus.orgpnas.orgcopernicus.org The addition pathway can involve the formation of intermediates such as dimethyl sulfoxide (DMSO) and methanesulfinic acid (MSIA). lu.senih.govpnas.org
Recent research has revealed more complex degradation mechanisms, including a two-step radical isomerization process that forms stable intermediate products. idw-online.de This highlights that previously assumed formation pathways for SO₂, MSA, and carbonyl sulfide (OCS) based on DMS degradation may not be fully understood. idw-online.de
Key atmospheric degradation products of DMS include:
Sulfur dioxide (SO₂) lu.senih.govcopernicus.org
Methanesulfonic acid (MSA) lu.senih.govcopernicus.orgcopernicus.org
Dimethyl sulfoxide (DMSO) lu.senih.govpnas.org
Methanesulfinic acid (MSIA) lu.sepnas.org
Sulfuric acid (H₂SO₄) lu.senih.govcopernicus.org
Carbonyl sulfide (OCS) idw-online.denih.gov
Dimethyl sulfone (DMSO₂) nih.govpnas.org
Carbon dioxide (CO₂) nih.gov
The relative importance of different oxidation pathways (e.g., by OH, NO₃, or halogen species like BrO and Cl) can vary depending on atmospheric conditions and location. mdpi.comcopernicus.org
Formation of Secondary Organic Aerosols and Cloud Condensation Nuclei
The oxidation products of this compound contribute significantly to the formation of secondary aerosols over the ocean. lu.se These aerosols can form through various processes, including nucleation and condensation onto existing particles. lu.se
Sulfuric acid (H₂SO₄), a product of SO₂ oxidation, is known to undergo nucleation, forming new particles. copernicus.org Methanesulfonic acid (MSA) can condense onto these new particles, promoting their growth into the size range where they can act as cloud condensation nuclei (CCN). copernicus.org Particles larger than approximately 100 nm in diameter are typically capable of serving as CCN under atmospheric conditions. lu.se
The formation of these secondary aerosols and their role as CCN have a notable impact on the Earth's climate. lu.secopernicus.orgcopernicus.org They can influence cloud properties, such as cloud albedo, by increasing the number of cloud droplets. lu.secopernicus.orgrsc.org This influence contributes to negative radiative forcing, which can offset the warming effect of greenhouse gases. lu.sepnas.orgrsc.org
Research indicates that DMS oxidation is a dominant natural precursor of non-sea-salt sulfate aerosols in pristine marine atmospheres. mdpi.comcopernicus.org Studies using atmospheric models have highlighted the importance of accurately representing DMS oxidation pathways, including multiphase chemistry, to improve predictions of marine atmospheric chemistry and climate. pnas.org
Data on the contribution of DMS to CCN:
| Source | Contribution to CCN (at 0.1% supersaturation) | Location |
|---|
Role in Biogenic Sulfur Cycling Research
This compound is a key component in the global biogenic sulfur cycle, particularly in marine environments. acs.orgresearchgate.netacs.org It is primarily produced from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound synthesized by marine organisms such as phytoplankton, bacteria, and corals. researchgate.netwikipedia.orgresearchgate.netnih.gov
The biogeochemical cycling of DMS involves its production, consumption, and transfer between the ocean and the atmosphere. acs.org While a significant amount of DMS is ventilated to the atmosphere, microbial consumption and other water column sinks, such as photolysis, mean that only a fraction of the total DMS cycled in the marine food web enters the atmosphere. nih.gov
Research in this area focuses on understanding the processes by which DMS is produced and consumed, including the roles of various microorganisms and environmental factors like temperature and light. acs.orgacs.orgnih.gov Studies investigate the spatial and seasonal variations in DMS concentrations in seawater and their relationship to biological activity, such as phytoplankton blooms. researchgate.netacs.org
Understanding the biogenic sulfur cycle and the role of DMS is crucial for assessing its impact on atmospheric chemistry and climate. acs.orgresearchgate.netacs.org
This compound in Fine Chemical and Pharmaceutical Synthesis
This compound is also utilized in the synthesis of fine chemicals and pharmaceuticals, primarily as an intermediate or a solvent.
Intermediate in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity, particularly its hydrolytic instability which can lead to the controlled release of sulfite, makes it useful in specific synthetic routes.
One notable application is its use in the production of dimethyl sulfoxide (DMSO) through oxidation. yearnintl.com DMSO is a widely used solvent and also finds applications as a reactant in organic synthesis. yearnintl.comgaylordchemical.comacs.org
This compound can also act as a surrogate for SO₂ and a methyl source in certain reactions. For example, it has been used in palladium-catalyzed methylsulfonylation of alkyl halides to synthesize methyl sulfone derivatives. acs.org
Solvent for Specific Pharmaceutical Reactions
While dimethyl sulfoxide (DMSO), an oxidation product of this compound, is widely recognized as a versatile solvent in pharmaceutical synthesis due to its high polarity and ability to dissolve a broad range of substances, including many compounds relevant to pharmaceutical production, the direct use of this compound as a solvent for specific pharmaceutical reactions is less commonly highlighted in the provided search results. yearnintl.comgaylordchemical.comatamanchemicals.compharmtech.com
However, the general utility of sulfite esters in organic synthesis, as mentioned in the context of their preparation from alcohols and thionyl chloride, suggests a potential for this compound's use as a solvent or reagent in reactions where a sulfite ester functionality or its reactivity is beneficial. britannica.com
Further detailed information specifically on this compound's direct use as a solvent in pharmaceutical reactions was not extensively available within the search results, which focused more on DMSO in this context. yearnintl.comgaylordchemical.comatamanchemicals.compharmtech.com
Chiral Auxiliary or Precursor in Asymmetric Synthesis
This compound, while not a chiral auxiliary itself due to its symmetry, can serve as a precursor to chiral sulfur-containing compounds that are widely employed as chiral auxiliaries or ligands in asymmetric synthesis. The sulfinyl group has garnered significant attention in asymmetric synthesis over the past three decades due to its effectiveness as a chiral tool. The ability of the sulfinyl group to induce asymmetry in reactions is attributed to the steric and stereoelectronic differences between the substituents on the stereogenic sulfur atom: a lone electron pair, oxygen, and two different carbon ligands. These differences allow for the differentiation of diastereotopic faces of a reaction center, even if remote from the sulfinyl group medcraveonline.com.
Chiral sulfoxides, readily accessible from precursors, are particularly valuable in this regard. They are used as a toolbox for synthesizing enantiomeric and diastereomeric compounds, which serve as precursors for pharmaceutically and chemically important molecules medcraveonline.com. The stereogenic center induced by the sulfoxide can direct the stereochemistry of subsequent transformations required for the total synthesis of bioactive molecules medcraveonline.com.
One approach involves the preparation of chiral sulfinate esters from symmetrical dialkyl sulfites, such as this compound, and organometallic reagents in the presence of chiral amines. This method can yield optically active sulfinates with variable yields and stereoselectivity nih.gov. For instance, optically active tert-butyl sulfinates have been prepared from symmetrical dialkyl sulfites and tert-butylmagnesium chloride using Cinchona alkaloids as chiral amines, achieving enantiomeric excesses (ee) of up to 74% nih.gov. The appropriate selection of the chiral auxiliary allows for the preparation of both enantiomers of the product nih.gov.
These chiral sulfinate esters are versatile intermediates that can be stereospecifically transformed into other sulfur stereogenic centers. Nucleophilic substitution with different nucleophiles can yield chiral sulfoxides and sulfinamides with inversion of the sulfur stereocenter acs.org.
Furthermore, cyclic sulfites, which can be synthesized from diols, have been explored as precursors in stereoselective reactions. Glucose 1,2-cyclic sulfites, for example, have been prepared and used in Lewis acid-catalyzed glycosylation of alcohols, leading to the stereoselective formation of β-O-glycosides kiesslinglab.com. The synthesis of these cyclic sulfites involves the addition of thionyl diimidazole to a protected glucose residue kiesslinglab.com.
While this compound itself is a symmetrical molecule, its role as a precursor to chiral sulfinyl compounds highlights its indirect importance in the field of asymmetric synthesis. The resulting chiral sulfoxides and sulfinates are potent tools for inducing stereocontrol in various chemical transformations, contributing significantly to the synthesis of enantiomerically enriched complex molecules.
Here is a summary of research findings on the use of precursors derived from dialkyl sulfites in asymmetric synthesis:
| Precursor Type | Reactant(s) | Chiral Inducer | Product Type | Observed Stereoselectivity (e.g., ee) | Reference |
| Symmetrical Dialkyl Sulfite | tert-Butylmagnesium chloride | Chiral Amines (Cinchona alkaloids) | Optically Active tert-Butyl Sulfinates | Up to 74% ee | nih.gov |
| Glucose 1,2-Cyclic Sulfites | Alcohols | Lewis Acid (Lanthanide(III) triflates) | β-O-Glycosides | Stereoselective | kiesslinglab.com |
Environmental and Toxicological Research Pertaining to Dimethyl Sulfite
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical describe how it enters the environment, how it is distributed, and how it is transformed or degraded.
Biodegradation Pathways and Microbial Interactions
Microbial degradation plays a significant role in the breakdown of many organic compounds in the environment. While extensive specific data on the biodegradation pathways of dimethyl sulfite (B76179) is limited in the search results, related sulfur compounds like dimethyl sulfide (B99878) (DMS) have been studied. Dimethyl sulfide, a volatile organic sulfur compound, is produced in large amounts by living systems such as algae, bacteria, and plants, particularly in marine environments researchgate.net. Microbial degradation of dissolved dimethylsulfoniopropionate (DMSP), a precursor to DMS, occurs through different pathways, and the majority of DMSP is not degraded to DMS oup.com. Aerobic marine bacteria capable of demethylating DMSP and 3-methiolpropionate (MMPA) and demethiolating MMPA with the liberation of methanethiol (B179389) (CH₃SH) have been isolated asm.org. Studies on dimethyl disulfide (DMDS), another volatile organic sulfur compound, have shown that it can be effectively removed in aqueous solution under aerobic conditions by bacteria like Bacillus cereus GIGAN2 gdut.edu.cn. The biodegradation of DMDS by this strain followed pseudo first-order kinetics, with a maximum biodegradation rate constant of 0.0330 h⁻¹ and a minimum half-life of 21.0 h under optimum conditions (30 °C, pH 7.0) gdut.edu.cn.
Abiotic Degradation Mechanisms (Hydrolysis, Photolysis, Oxidation)
Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, can also contribute to the transformation of chemicals in the environment. Dimethyl sulfite is known to be sensitive to water and can hydrolyze to form methanol (B129727) and sulfuric acid ontosight.ai. This hydrolysis suggests that in moist environmental compartments, this abiotic process is likely to be a significant degradation pathway.
Atmospheric oxidation is a key removal mechanism for many volatile organic compounds. Studies on dimethyl sulfide (DMS) indicate it is oxidized in the atmosphere by reactions with photochemically-produced hydroxyl radicals (OH), ozone (O₃), nitrate (B79036) radicals (NO₃), and halogen species researchgate.netresearchgate.net. The atmospheric lifetime of DMS is typically on the order of 1-2 days due to its high reactivity researchgate.net. While this data pertains to dimethyl sulfide, it provides insight into potential atmospheric oxidation processes for related sulfur compounds like this compound, although the specific reaction rates and products would likely differ. The oxidation of DMS by OH and NO₃ radicals can lead to the formation of sulfur dioxide (SO₂) and methane (B114726) sulfonic acid (MSA) researchgate.netresearchgate.net.
Sorption and Volatilization in Environmental Compartments
Sorption to soil and sediments and volatilization into the atmosphere influence the distribution and persistence of chemicals. For dimethyl sulfate (B86663), a related compound, adsorption and volatilization from soil are not expected to be important fate processes due to hydrolysis in moist soils atamanchemicals.com. Volatilization from water and moist soil surfaces is also not expected to be a significant process for dimethyl sulfate due to hydrolysis atamanchemicals.com. However, it may volatilize slightly from dry soil surfaces based on its vapor pressure atamanchemicals.com.
Regarding sorption, studies on dimethyl sulfide (DMS) have shown that air-dry and moist soils have the capacity to sorb it colab.ws. Moist soils sorb larger amounts of DMS than air-dry soils colab.ws. Experiments with sterilized soils indicated that soil microorganisms are partly responsible for the sorption of DMS by moist soils colab.ws.
Volatilization of dimethyl sulfide from moist soil surfaces is expected to be an important fate process given its measured Henry's Law constant nih.gov. It is also expected to volatilize from dry soil surfaces based on its vapor pressure nih.gov.
Advanced Ecotoxicological Investigations
Ecotoxicological studies assess the potential harm of chemicals to ecosystems and the organisms within them.
Aquatic Ecotoxicity: Chronic and Sub-lethal Effects on Aquatic Biota
Research on the aquatic ecotoxicity of this compound specifically is limited in the provided search results. However, some studies investigate the effects of dimethyl sulfoxide (B87167) (DMSO), a related solvent often used in ecotoxicity tests. DMSO appears to have very low toxicity to aquatic organisms, including algae, invertebrates, and fish epa.gov. In toxicity studies, green algae (Dunaliella tertiolecta) had an EC50 of approximately 45 g/L, water fleas (Daphnia magna) had an LC50 of 43 g/L, and brine shrimp (Artemia salina) had an LC50 of about 6.8 g/L epa.gov.
Other studies on DMSO as a solvent in ecotoxicity tests provide further context. One study found that 0.25% DMSO did not adversely impact the growth of plants in soil toxicity analysis nih.gov. Another study evaluated the toxicity of DMSO to Daphnia magna and Ceriodaphnia dubia, noting that a lower DMSO concentration limit (<0.5%) might be appropriate for C. dubia due to its greater sensitivity mdpi.com. The 48-h LC50 for acute toxicity of DMSO to D. magna was reported as 24.6 g L⁻¹ (2.24%) in one study, while another observed an EC50 of 1.167% researchgate.net. Concentrations of DMSO between 0.1% and 1% were not toxic to Daphnia neonates over 24 hours, but higher concentrations (>2%) were toxic over 24 and 48 hours researchgate.net.
While these studies focus on DMSO, they highlight the types of aquatic ecotoxicity testing conducted (acute and chronic exposure, lethal and sub-lethal effects) and the organisms used (algae, Daphnia, Artemia, Ceriodaphnia). Specific ecotoxicological data for this compound on aquatic organisms would require dedicated studies.
Terrestrial Ecotoxicity: Soil Organism and Plant Studies
Studies on dimethyl selenide (B1212193) (DMSe), a volatile gas produced by microorganisms in soils, investigated its degradation in soil scilit.com. The degradation of DMSe was found to be primarily due to biological mechanisms scilit.com. Changes in temperature (20–40°C) and soil moisture content (30–70% of maximum water holding capacity) had little influence on the degradation rate of DMSe, while amending soil with casein or gluten had an inhibitory effect scilit.com.
Research on soil ecotoxicology often utilizes organisms like Lemna minor (duckweed) and Caenorhabditis elegans (nematode) to assess the toxicity of contaminated soil samples nih.gov. These studies evaluate endpoints such as growth inhibition and survival nih.gov. Heavy metals, hydrocarbons, and pesticides are commonly identified as important urban soil pollutants with known adverse effects on soil health, soil microbiota, and plants nih.gov.
While these studies provide methodologies and context for terrestrial ecotoxicological investigations, specific data on the effects of this compound on soil organisms and plants would necessitate dedicated research.
Summary of Selected Ecotoxicity Data (for related compounds like DMSO):
| Compound | Organism | Endpoint | Concentration | Effect | Source |
| Dimethyl sulfoxide | Dunaliella tertiolecta | EC50 (Algal growth) | ~45 g/L | 50% effect concentration | epa.gov |
| Dimethyl sulfoxide | Daphnia magna | LC50 (Acute, 48h) | 43 g/L or 24.6 g/L (2.24%) | 50% lethal concentration | epa.govresearchgate.net |
| Dimethyl sulfoxide | Daphnia magna | EC50 (Mobility, 48h) | 1.167% | 50% effective concentration | researchgate.net |
| Dimethyl sulfoxide | Artemia salina | LC50 (Acute) | ~6.8 g/L | 50% lethal concentration | epa.gov |
| Dimethyl sulfoxide | Ceriodaphnia dubia | Sensitivity | Lower limit (<0.5%) suggested | More sensitive than D. magna | mdpi.com |
| Dimethyl sulfoxide | Raphidocelis subcapitata | LOEC (Growth inhibition, 72h) | 0.125% | Lowest observed effect concentration | researchgate.net |
Mechanistic Ecotoxicology: Molecular and Cellular Responses
Dimethyl sulfide, a volatile biogenic sulfur compound, plays a role in the global sulfur cycle and contributes to marine aerosol formation frontiersin.orgmdpi.com. Its oxidation products, such as sulfuric acid and methanesulfonic acid, contribute to aerosol particle formation copernicus.org. Studies on the ecotoxicological effects of organic solvents, including Dimethyl sulfoxide (DMSO), on organisms like the coral Montipora digitata have shown effects on oxidative stress markers and morphological responses at the cellular level mdpi.com. For instance, DMSO exposure in Vicia faba root cells increased chromosomal aberrations and DNA fragmentation in a concentration-dependent manner, suggesting genotoxic potential at the cellular level psu.edu.
While these studies provide examples of molecular and cellular responses to related sulfur compounds and organic solvents, direct research on the mechanistic ecotoxicology of this compound at this level is needed.
Human Health Risk Assessment Methodologies
Human health risk assessment methodologies for chemical compounds typically involve evaluating potential exposures and the resulting health effects. For this compound, information regarding specific risk assessment methodologies is limited in the provided context. However, methodologies applied to similar compounds like Dimethyl sulfate offer a framework.
Risk assessment methods for occupational hazards in industrial hygiene include traditional and non-traditional approaches researchgate.net. Traditional methods often involve evaluating exposure levels and using slope factors to estimate increased cancer risk researchgate.net. The toxic load method, which considers both concentration and exposure duration, is another approach used for assessing the effects of short-term inhalation exposures researchgate.net.
For Dimethyl sulfate, carcinogenicity is considered a critical effect for human health risk characterization, based on evidence from animal studies and its genotoxic properties canada.ca. Methodologies for assessing genotoxic substances with stochastic carcinogenic properties may involve establishing exposure-response relationships to calculate health-based occupational cancer risk values gezondheidsraad.nl.
Inhalation and Dermal Exposure Studies
Studies on inhalation and dermal exposure to this compound are scarce in the provided search results. However, data on Dimethyl sulfate and Dimethyl sulfide provide relevant information on these exposure routes.
Dimethyl sulfate is rapidly absorbed through inhalation, ingestion, and intact skin kansashealthsystem.com. Acute inhalation of high concentrations of Dimethyl sulfate vapor can cause severe inflammation and necrosis of the respiratory tract, eyes, and mouth, potentially leading to delayed pulmonary edema and death kansashealthsystem.comnj.govepa.gov. Studies in animals exposed to Dimethyl sulfate by inhalation have reported decreased body weight and increased mortality epa.gov. For instance, rats and mice exposed to Dimethyl sulfate at 2 ppm showed decreased body weights and increased mortality nnk.gov.hu. Exposure to Dimethyl sulfate at concentrations down to 3 mg/m³ induced respiratory tract tumors in animals after inhalation over 15 months nnk.gov.huwho.int.
For Dimethyl sulfide, acute inhalation toxicity studies in rats and mice have been conducted, suggesting a steep concentration-response relationship for mortality nih.govoecd.org. Dermal exposure to Dimethyl sulfide was reported to be slightly irritating to rabbit skin oecd.org.
Data on Inhalation and Dermal Exposure to Related Compounds:
| Compound | Exposure Route | Species | Concentration/Dose | Duration | Observed Effects | Source |
| Dimethyl sulfate | Inhalation | Human | ~500 mg/m³ (~97 ppm) | 10 minutes | Potentially fatal, severe inflammation of eyes, respiratory epithelium, skin | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Golden hamsters | 0.5 ppm (2.6 mg/m³) | 6 h/d, 2 d/w | No specific effects mentioned at this dose in the snippet | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Golden hamsters | 2 ppm (10.5 mg/m³) | 6 h every 2 wks | Decreased body weights | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rats | 0.5 ppm (2.6 mg/m³) | 6 h/d, 2 d/w | No specific effects mentioned at this dose in the snippet | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rats | 2 ppm (10.5 mg/m³) | 6 h every 2 wks | Decreased body weights, increased mortality | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | NMRI mice | 0.5 ppm (2.6 mg/m³) | 6 h/d, 2 d/w | No specific effects mentioned at this dose in the snippet | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | NMRI mice | 2 ppm (10.5 mg/m³) | 6 h every 2 wks | Decreased body weights, increased mortality | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rat | 45 mg/m³ | 4 hours | LC50 | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | SHK mice | 280 mg/m³ | 4 hours | LC50 | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Mice, Guinea pig, Rat | 393 mg/m³ (75 ppm) | 17, 24, 26 min | LC50, congestion of kidneys, spleen, liver, lungs; pulmonary emphysema, peribronchitis | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | BD rats | 15.7 mg/m³ (3 ppm) | 1 h/d, 5 d/w | Early deaths due to necrotizing effect in nasal passage | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | BD rats | 52.4 mg/m³ (10 ppm) | 1 h/d, 5 d/w | Several early deaths from inflammation of nasal cavity and pneumonia | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rats | 0.29 mg/m³ | 4 months | Subchronic exposure study | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rats | 2.69 mg/m³ | 4 months | Subchronic exposure study | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | Wistar rats | 0.3 or 3.0 mg/m³ | 1.5 months | No effects on germ cells or spermatogenic epithelium | nnk.gov.hu |
| Dimethyl sulfate | Inhalation | SHK mice, Wistar rats | 0.5–20 mg/m³ | Throughout pregnancy | Pre-implantation losses, embryotoxic effects (cardiovascular anomalies) | nnk.gov.hu |
| Dimethyl sulfate | Dermal | Human | Not specified | Not specified | Severe blistering | epa.gov |
| Dimethyl sulfate | Dermal | Mice | 0.1 mL (133 mg) in acetone | 3 times/week | No carcinogenic effects observed over 385 or 475 days | cdc.gov |
| Dimethyl sulfide | Inhalation | Rats | 40250 ppm (102 mg/L) | 4 hours | Acute LC50 | oecd.org |
| Dimethyl sulfide | Dermal | Rabbit | Not specified | Not specified | Slightly irritating | oecd.org |
Genotoxicity and Mutagenicity Research
Research indicates that Dimethyl sulfate is a potent genotoxic chemical that can directly alkylate DNA iarc.fr. It has been shown to induce various genetic effects in different test systems.
Studies have reported chromosome aberrations in lymphocytes of workers exposed to Dimethyl sulfate iarc.fr. In mammalian cells in vitro, without metabolic activation, Dimethyl sulfate induced morphological transformation, chromosomal aberrations, sister chromatid exchanges, and gene mutations iarc.fr. It also caused DNA strand breaks and formed methylated purines (N7-methylguanine, N3-methyladenine, and N7-methyladenine) in DNA iarc.fr. Dimethyl sulfate has also been found to induce homologous recombination of plasmid DNA by increasing the binding of RecA protein to duplex DNA nih.gov.
While Dimethyl sulfate has demonstrated clear genotoxic and mutagenic potential, the genotoxic effects of this compound are less documented in the provided information. Studies on Dimethyl sulfoxide (DMSO), often used as a solvent in genotoxicity tests, have shown contradictory results, with some studies reporting negative findings in tests like the Salmonella assay and mouse micronucleus test, while others observed increased chromosomal aberrations and DNA fragmentation in Vicia faba root cells at certain concentrations psu.edu. DMSO has also been found to inhibit drug-metabolizing enzymes, which can affect the results of mutagenicity tests using promutagens jst.go.jpresearchgate.net.
Genotoxicity and Mutagenicity Findings for Related Compounds:
| Compound | Test System | Endpoint | Results | Source |
| Dimethyl sulfate | Human lymphocytes (occupational exposure) | Chromosome aberrations | Reported increase | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro (without S9) | Morphological transformation | Induced | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro (without S9) | Chromosomal aberrations | Induced | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro (without S9) | Sister chromatid exchanges | Induced | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro (without S9) | Gene mutations | Induced | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro | DNA strand breaks | Induced | iarc.fr |
| Dimethyl sulfate | Mammalian cells in vitro | Formation of methylated purines in DNA | Formed N7-methylguanine, N3-methyladenine, N7-methyladenine | iarc.fr |
| Dimethyl sulfate | Plasmid DNA (in vivo) | Homologous recombination | Induced (20-50-fold increase) | nih.gov |
| Dimethyl sulfide | Salmonella typhimurium, Escherichia coli | Bacterial reverse mutation assay (in vitro) | Not mutagenic (with or without metabolic activation) | oecd.org |
| Dimethyl sulfide | Salmonella typhimurium | DNA damage and repair assay | Negative | oecd.org |
| Dimethyl sulfide | Mouse micronucleus study (in vivo) | Micronuclei formation | Not mutagenic | oecd.org |
| Dimethyl sulfoxide | Vicia faba root tips | Chromosomal aberrations | Increased frequency with increasing concentration up to 20% | psu.edu |
| Dimethyl sulfoxide | Vicia faba root tips | DNA fragmentation (comet assay) | Increased percentage of fragmentation and damage index with increasing concentration up to 20% | psu.edu |
| Dimethyl sulfoxide | Salmonella assay (with exogenous activation) | Mutagenicity | Negative results reported in some studies | psu.edu |
| Dimethyl sulfoxide | Saccharomyces pombe | Genotoxicity | Negative results reported in some studies | psu.edu |
| Dimethyl sulfoxide | Drosophila melanogaster | Genotoxicity | Negative results reported in some studies | psu.edu |
| Dimethyl sulfoxide | Mouse micronucleus test | Micronuclei formation | Negative results reported in some studies | psu.edu |
| Dimethyl sulfoxide | Ames test (using promutagens) | Mutagenicity | Inhibitory effect on mutagenicity reported due to enzyme inhibition | jst.go.jp |
Occupational Exposure Assessment and Control Strategies in Research and Industrial Settings
Occupational exposure to this compound is expected to be limited, with more information available regarding occupational exposure to Dimethyl sulfate. Dimethyl sulfate is primarily used as a methylating and sulfonating agent in the manufacture of various organic chemicals, dyes, pharmaceuticals, and perfumes gezondheidsraad.nlkansashealthsystem.comepa.govcdc.gov. Historically, it was also used as a war gas kansashealthsystem.comepa.gov.
Occupational exposure to Dimethyl sulfate can occur through inhalation and dermal contact kansashealthsystem.comepa.gov. Due to its high toxicity and potential carcinogenicity, efforts have been made to minimize occupational exposure, including the use of enclosed systems in industrial processes who.int.
Assessment of occupational exposure to Dimethyl sulfate can be challenging. While stationary monitoring may show levels below detection limits, studies have observed increased levels of hemoglobin adducts of Dimethyl sulfate in exposed workers, suggesting that dermal contact with residues can be a significant route of exposure cdc.govcdc.gov.
Control strategies in research and industrial settings where Dimethyl sulfate is handled include engineering controls, administrative controls, and personal protective equipment (PPE). Recommended practices include immediately changing contaminated clothing, applying preventive skin protection, and washing hands and face after working with the substance sigmaaldrich.com. Eye protection, such as safety glasses, and handling with gloves are also advised sigmaaldrich.com.
Occupational exposure limits for Dimethyl sulfate have been established by various organizations. For instance, OSHA has a permissible exposure limit (PEL) of 1 ppm averaged over an 8-hour workday, while NIOSH recommends an exposure limit (REL) of 0.1 ppm averaged over a 10-hour workday, and ACGIH has a threshold limit value (TLV) of 0.1 ppm averaged over an 8-hour workday nj.gov. The NIOSH immediately dangerous to life or health (IDLH) limit for Dimethyl sulfate is 7 ppm nj.gov.
Occupational Exposure Limits for Dimethyl Sulfate:
| Organization | Limit Type | Concentration | Averaging Period | Source |
| OSHA | PEL | 1 ppm | 8-hour TWA | nj.gov |
| NIOSH | REL | 0.1 ppm | 10-hour TWA | nj.gov |
| ACGIH | TLV | 0.1 ppm | 8-hour TWA | nj.gov |
| NIOSH | IDLH | 7 ppm | - | nj.gov |
For this compound, specific occupational exposure limits were not found in the provided search results sigmaaldrich.com.
Further research is needed to establish dose-response relationships for the toxicity and carcinogenicity of Dimethyl sulfate and to develop methods for biological monitoring of exposed workers, such as determining methylated purines in urine or methylated proteins in blood who.int. More sensitive techniques are also required for monitoring environmental contamination by Dimethyl sulfate who.int.
Future Research Directions and Emerging Challenges in Dimethyl Sulfite Studies
Integration of Artificial Intelligence and Machine Learning in Dimethyl Sulfite (B76179) Research
The application of artificial intelligence (AI) and machine learning (ML) is an emerging area in chemical research, including studies involving sulfur compounds like dimethyl sulfite. These computational approaches can be utilized to predict molecular properties, reaction outcomes, and optimize synthetic routes. For instance, ML models have been developed to predict interaction energies between dimethyl sulfide (B99878) (a related compound) and potential absorbing solvents, which could inform the design of new materials for gas capture or chemical separations acs.orgresearchgate.net. Such models can provide chemically interpretable insights, improving prediction performance and aiding in the development of sustainable processes acs.org. While much of the current ML application in related sulfur chemistry focuses on compounds like dimethyl sulfide, the methodologies developed for predicting properties and reactivity could be extended to this compound. AI and ML can help address data sparsity and complexity in understanding the behavior and distribution of sulfur compounds in various environments frontiersin.org. Artificial neural networks (ANNs) are being used for predictive reconstruction of oceanic dimethyl sulfide concentrations, demonstrating the potential for these tools to model complex environmental cycles frontiersin.orgcopernicus.orgresearchgate.net. Applying similar techniques to this compound could enhance understanding of its fate and transport in different media.
Exploration of Novel Reactivity and Unconventional Applications
Future research will likely delve into the unexplored reactivity of this compound and seek unconventional applications beyond its current uses. While this compound has been studied for its conformational properties and potential use in organic synthesis sigmaaldrich.com, its full potential as a reagent or building block remains to be investigated researchgate.net. Exploring novel reaction pathways, potentially catalyzed by transition metals or through innovative activation methods, could unlock new synthetic routes to valuable organosulfur compounds researchgate.net. The use of related compounds like dimethyl sulfoxide (B87167) (DMSO) as synthons, providing various functional units in organic synthesis, suggests similar untapped potential for this compound researchgate.netnih.gov. Research into the oxidation of related sulfur compounds, such as the oxidation of hydrogen sulfide by DMSO, highlights the potential for discovering novel reactions under mild conditions asianpubs.org. Future studies could investigate if this compound can participate in analogous or entirely new transformations.
Development of Advanced Analytical Techniques for Trace Detection and Speciation
Accurate and sensitive detection of this compound, particularly at trace levels and in various matrices, presents an ongoing analytical challenge. Future research is needed to develop advanced techniques for both its detection and speciation (determining its chemical form and distribution). While methods exist for the analysis of various sulfur compounds, including gas chromatography with different detection methods and chemiluminescence researchgate.netacs.org, techniques specifically optimized for trace this compound in complex samples are crucial. The instability of some sulfite species underscores the need for robust and potentially on-site analytical methods researchgate.net. Advances in mass spectrometry, hyphenated techniques (combining separation and detection methods), and novel sensor technologies could provide the necessary sensitivity and selectivity for future studies acs.orgrsc.org. The development of automated and miniaturized analytical systems could also facilitate high-throughput analysis and field measurements researchgate.net.
Sustainable and Green Chemical Approaches for this compound Management
With a growing emphasis on sustainability, future research will focus on developing green chemical approaches related to this compound. This includes exploring more environmentally friendly synthesis methods and sustainable management of this compound throughout its lifecycle. Traditional synthesis routes for some related sulfur compounds have involved toxic reagents, prompting the development of greener alternatives nih.govgoogle.com. Research into transesterification reactions offers a potential avenue for more sustainable production of dialkyl sulfites google.com. Furthermore, exploring the use of this compound in reactions that align with the principles of green chemistry, such as those minimizing waste and using safer solvents, is important nih.govmit.edu. While dimethyl sulfoxide has been explored as a greener solvent in some applications, the focus for this compound would be on its own synthesis and reactions mit.eduresearchgate.net. Sustainable management also involves considering the environmental fate of this compound and developing strategies for its degradation or recovery if necessary.
Interdisciplinary Research Synergies and Collaborative Opportunities
Addressing the complexities associated with this compound, from its environmental role to its potential applications, necessitates interdisciplinary research synergies and collaborative opportunities. Collaboration between chemists, environmental scientists, atmospheric chemists, and potentially biologists is crucial for a holistic understanding pnas.orgref.ac.uk. For example, understanding the atmospheric chemistry of dimethyl sulfide, a process involving complex oxidation pathways and aerosol formation, benefits greatly from interdisciplinary efforts mdpi.compnas.orgcopernicus.org. Similarly, exploring the potential biological interactions or implications of this compound would require collaboration between chemists and life scientists. Interdisciplinary projects can lead to novel insights and more comprehensive solutions to challenges related to sulfur compounds lbg.ac.atfrontiersin.org. Future research should actively promote collaboration across traditional disciplinary boundaries to fully explore the potential and address the challenges associated with this compound.
Q & A
Q. What are the critical physicochemical properties of dimethyl sulfite (DMS) that influence experimental design?
this compound (C₂H₆O₃S; CAS 616-42-2) is a colorless liquid with a boiling point of 126–127°C, specific gravity of 1.21–1.215 g/cm³ (20°C), and flashpoint of 30°C, making it highly flammable . Its solubility in water and air-sensitive nature necessitate inert-atmosphere handling for reactions involving nucleophiles or oxidizers. Key analytical methods include gas chromatography (GC) for purity assessment (>99.5%) and infrared spectroscopy (IR) for structural confirmation .
Q. What laboratory synthesis methods are recommended for this compound?
Common synthesis routes involve the reaction of methanol with thionyl chloride (SOCl₂) or sulfur trioxide (SO₃) under controlled conditions. For example, SOCl₂ reacts with excess methanol at 0–5°C to minimize side reactions, yielding DMS after fractional distillation. Methodological optimization includes using anhydrous reagents and monitoring pH to avoid hydrolysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
DMS requires stringent safety measures due to its toxicity (LD₅₀: 440 mg/kg in rats) and flammability . Key protocols include:
- PPE : Neoprene or Viton gloves, Tychem® protective clothing, and chemical goggles .
- Ventilation : Local exhaust systems to maintain airborne concentrations below 0.1 ppm (OSHA TWA) .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How does steric hindrance influence the reaction kinetics of this compound in nucleophilic substitutions?
Steric effects significantly slow sulfite addition to sterically hindered substrates like dimethyl oxalate compared to aldehydes. Transition-state analysis reveals that bulky groups increase activation energy by 10–15%, as observed in extended Brønsted plots . Kinetic studies using pulse radiolysis or flash photolysis can quantify these effects, with rate constants adjusted for substrate geometry .
Q. What advanced analytical techniques are optimal for quantifying this compound degradation products?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) identifies hydrolysis products like methyl sulfonic acid. Nuclear magnetic resonance (¹H/¹³C NMR) tracks structural changes during degradation, while electrochemical methods (e.g., cyclic voltammetry) assess oxidative stability in battery electrolyte applications .
Q. How can kinetic modeling optimize sulfite oxidation processes in this compound-mediated systems?
A validated mathematical model for sulfite oxidation in ammonia-based desulfurization systems incorporates variables such as pH (8–10), temperature (40–60°C), and catalyst concentration (Fe³⁺/Mn²⁺). The model predicts sulfite-to-sulfate conversion with <20% deviation from experimental data, enabling reactor design optimization .
Q. What role does this compound play in lithium battery electrolytes, and how does purity affect electrochemical performance?
DMS acts as a co-solvent in lithium-ion electrolytes to enhance ionic conductivity (up to 8 mS/cm at 25°C) and stabilize SEI (solid-electrolyte interphase) formation. Impurities >0.5% (e.g., residual methanol) reduce cycle life by 30–40%, necessitating GC-monitored purification .
Methodological Notes
- Contradiction Analysis : While DMS is cited as a pharmaceutical intermediate , its acute toxicity requires rigorous hazard controls . Researchers must balance utility with safety by adopting engineering controls (e.g., closed-system reactors) .
- Data Gaps : Limited kinetic data exist for DMS reactions with hydroxyl radicals (⋅OH) in aqueous systems. Future studies could apply pulse radiolysis (as in ) to fill this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
